molecular formula C12H17NO3 B14588654 Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 61518-18-1

Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14588654
CAS No.: 61518-18-1
M. Wt: 223.27 g/mol
InChI Key: XJGDPCHGLZAZCM-UHFFFAOYSA-N
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Description

Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H12O. It is also known by other names such as 1-Naphthol, 1,2,3,4-tetrahydro- and α-Tetralol . This compound is part of the naphthol family and is characterized by its tetrahydronaphthalene structure, which includes a hydroxyl group attached to the first carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1-tetralone using sodium borohydride (NaBH4) in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound often employs similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and high-pressure hydrogenation units are commonly used in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 1-tetralone

    Reduction: Tetrahydronaphthalene

    Substitution: 1-chlorotetralin

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific hydroxyl group position and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

61518-18-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H12O.C2H5NO2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-3-2(4)5/h1-2,4,6,10-11H,3,5,7H2;3H,1H3,(H,4,5)

InChI Key

XJGDPCHGLZAZCM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.C1CC(C2=CC=CC=C2C1)O

Origin of Product

United States

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